Technical Guide: Chemical Properties of 2,4-Dichlorobenzyl Alcohol
Technical Guide: Chemical Properties of 2,4-Dichlorobenzyl Alcohol
Introduction
2,4-Dichlorobenzyl alcohol is a chlorinated aromatic alcohol widely recognized for its antiseptic properties. It is a key active ingredient in various pharmaceutical formulations, particularly in throat lozenges for the relief of sore throats.[1][2][3] Its broad-spectrum antimicrobial activity against bacteria and certain viruses makes it a compound of interest for drug development professionals.[4] This guide provides an in-depth look at its chemical and physical properties, experimental protocols for its synthesis and analysis, and relevant safety information.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2,4-Dichlorobenzyl alcohol are summarized below. These properties are crucial for its handling, formulation, and quality control.
Identity and Structure
The molecular structure of 2,4-Dichlorobenzyl alcohol consists of a benzyl alcohol core with chlorine atoms substituted at the 2 and 4 positions of the benzene ring.[4]
Chemical Structure of 2,4-Dichlorobenzyl Alcohol
Physicochemical Data
A compilation of the key physicochemical properties of 2,4-Dichlorobenzyl alcohol is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆Cl₂O | [4][5] |
| Molecular Weight | 177.03 g/mol | [2][4][5] |
| Appearance | White to light yellow crystalline powder | [2][3][6] |
| Melting Point | 55-60 °C | [2][3][4] |
| Boiling Point | 150 °C | [4] |
| Solubility | Soluble in methanol and chloroform; slightly soluble in water | [3][4] |
| LogP (Octanol-Water) | 2.36 | [4] |
| CAS Number | 1777-82-8 | [2][5] |
| EC Number | 217-210-5 | [5] |
Experimental Protocols
This section details the methodologies for the synthesis and analytical characterization of 2,4-Dichlorobenzyl alcohol.
Synthesis of 2,4-Dichlorobenzyl Alcohol
A common method for the synthesis of 2,4-Dichlorobenzyl alcohol is through the hydrolysis of 2,4-dichlorobenzyl chloride. A two-stage process is often employed to achieve high purity and yield.[7][8]
3.1.1 Two-Stage Process from 2,4-Dichlorobenzyl Chloride [7][8]
-
Stage 1: Esterification
-
A mixture of 2,4-dichlorobenzyl chloride, a water-soluble salt of an organic acid (e.g., sodium acetate), and a phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulphate) in water is prepared.
-
The mixture is heated under reflux with stirring for an extended period (e.g., 25 hours) to form the corresponding 2,4-dichlorobenzyl ester.
-
-
Stage 2: Hydrolysis
-
A strong base, such as aqueous sodium hydroxide, is added to the reaction mixture.
-
The mixture is refluxed for a shorter duration (e.g., 30 minutes) to hydrolyze the ester to 2,4-dichlorobenzyl alcohol.
-
The mixture is then cooled, and the solid product is collected by filtration, washed with water, and dried under vacuum.
-
This two-stage process is advantageous as it minimizes the formation of the bis-2,4-dichlorobenzyl ether by-product that can occur with direct hydrolysis.[7]
Synthesis Workflow
3.1.2 Biocatalytic Synthesis
An alternative, eco-friendly approach involves the biotransformation of the corresponding aldehyde using baker's yeast (Saccharomyces cerevisiae).[1] This method utilizes whole cells in an aqueous medium, often with a co-solvent like glycerol, to reduce the aldehyde to the alcohol.[1]
Analytical Methods
The purity and identity of 2,4-Dichlorobenzyl alcohol are typically assessed using chromatographic and spectroscopic techniques.
3.2.1 Liquid Chromatography (LC) [6]
-
Purpose: To determine the assay and to identify and quantify related substances (impurities).
-
Stationary Phase: A suitable C18 column.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: Typically around 1.2 mL/min.
-
Detection: UV spectrophotometer at a wavelength of 214 nm.
-
Procedure:
-
Prepare a test solution of the sample in the mobile phase.
-
Prepare reference solutions of 2,4-Dichlorobenzyl alcohol CRS and any known impurities.
-
Inject the solutions into the chromatograph and record the chromatograms.
-
Calculate the content of 2,4-Dichlorobenzyl alcohol and the percentage of impurities by comparing the peak areas.
-
Analytical Workflow
3.2.2 Spectroscopic Methods
-
Infrared (IR) Spectroscopy: Used for the identification of the compound by comparing its IR absorption spectrum with that of a reference standard. Characteristic peaks include those for O-H stretching (around 3350 cm⁻¹), aromatic C-H stretching (around 3010 cm⁻¹), and C-O stretching (around 1100-1390 cm⁻¹).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the chemical environment of the hydrogen atoms. Typical signals for 2,4-Dichlorobenzyl alcohol include a singlet for the -CH₂OH protons (around 4.75 ppm), a signal for the hydroxyl proton (around 2.1 ppm), and signals for the aromatic protons.[1]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. The molecular ion peak (M+) for 2,4-Dichlorobenzyl alcohol would be observed at m/z 177.04.[1]
Safety and Handling
2,4-Dichlorobenzyl alcohol is considered a hazardous substance.[9] It can cause skin and eye irritation, and may cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety glasses with side shields or chemical goggles, gloves, and protective clothing.[9][11] In environments where dust may be generated, a particulate respirator is recommended.[9]
-
Handling: Avoid all personal contact, including inhalation of dust.[9] Use in a well-ventilated area.[9][12] Do not eat, drink, or smoke when handling.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[12] Protect from physical damage.[9]
-
Disposal: Dispose of waste material in accordance with national and local regulations. It is recommended to dissolve the material in a combustible solvent and burn it in a chemical incinerator.[5]
Conclusion
2,4-Dichlorobenzyl alcohol is a well-characterized compound with established synthesis and analytical protocols. Its primary application as an antiseptic highlights its importance in the pharmaceutical industry. While data on the fluorinated analogue, 2,4-Dichloro-5-fluorobenzyl alcohol, is scarce, the information presented in this guide for the non-fluorinated compound provides a solid foundation for researchers and drug development professionals working with related halogenated benzyl alcohols. Further research into the properties and potential applications of fluorinated analogues is warranted.
References
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. 2,4-Dichloro Benzyl Alcohol – N.S.CHEMICALS [nschemicals.in]
- 3. 2,4-Dichlorobenzyl alcohol | 1777-82-8 [chemicalbook.com]
- 4. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. scribd.com [scribd.com]
- 7. US4387253A - Preparation of dichlorobenzyl alcohol - Google Patents [patents.google.com]
- 8. data.epo.org [data.epo.org]
- 9. szabo-scandic.com [szabo-scandic.com]
- 10. 2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,4,5-三氟苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
